Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is an organic compound with the molecular formula C8H11ClO It is a chlorinated ketone, characterized by the presence of a chloro group and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) typically involves the chlorination of 1-(3-cyclohexen-1-yl)ethanone. One common method is the reaction of 1-(3-cyclohexen-1-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(3-cyclohexen-1-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-cyclohexen-1-yl)acetic acid.
Scientific Research Applications
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro group and the electron-donating effects of the cyclohexene ring.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)ethanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyphenyl group instead of a cyclohexene ring, leading to different reactivity and applications.
2-(1-Cyclohexenyl)cyclohexanone: Features an additional cyclohexane ring, affecting its steric and electronic properties.
Uniqueness
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)-(9CI) is unique due to the presence of both a chloro group and a cyclohexene ring, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Properties
CAS No. |
1614-91-1 |
---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.625 |
IUPAC Name |
2-chloro-1-cyclohex-3-en-1-ylethanone |
InChI |
InChI=1S/C8H11ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7H,3-6H2 |
InChI Key |
QWMUXOSAEIOWMS-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)CCl |
Synonyms |
Ethanone, 2-chloro-1-(3-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.